molecular formula C₃D₉BF₄O B1146078 Trimethyloxonium-d9 Tetrafluoroborate CAS No. 89909-32-0

Trimethyloxonium-d9 Tetrafluoroborate

Cat. No.: B1146078
CAS No.: 89909-32-0
M. Wt: 156.96
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Description

Trimethyloxonium-d9 Tetrafluoroborate is a deuterated version of trimethyloxonium tetrafluoroborate, a powerful methylating agent. This compound is often used in organic synthesis for the methylation of various functional groups, including hydroxyl and carboxyl groups. The deuterated version is particularly useful in research involving isotopic labeling and tracing.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trimethyloxonium-d9 Tetrafluoroborate plays a crucial role in biochemical reactions as a strong electrophilic methylating agent. It interacts with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The compound’s primary function is to transfer a methyl group to nucleophilic sites on these biomolecules, thereby modifying their structure and function. For instance, it can methylate carboxylic acids to form esters, a reaction that is particularly useful in the synthesis of complex organic molecules . Additionally, this compound can methylate amines and thiols, leading to the formation of methylated derivatives that can alter the activity of enzymes and proteins .

Cellular Effects

This compound influences various cellular processes by modifying key biomolecules. Its methylating activity can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the methylation of DNA by this compound can lead to changes in gene expression, potentially activating or silencing specific genes . This can have downstream effects on cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the methylation of proteins and enzymes can alter their activity, stability, and interactions with other cellular components, thereby influencing metabolic pathways and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the transfer of a methyl group to nucleophilic sites on biomolecules. This process involves the formation of a highly reactive oxonium ion, which can readily donate a methyl group to nucleophiles such as carboxylates, amines, and thiols . The resulting methylated products can have altered chemical and biological properties. For example, the methylation of DNA can inhibit the binding of transcription factors, thereby regulating gene expression . Similarly, the methylation of proteins can affect their enzymatic activity, stability, and interactions with other proteins and cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be highly sensitive to moisture and must be stored under an inert atmosphere to prevent hydrolysis . Over time, exposure to atmospheric moisture can lead to the degradation of this compound, resulting in the formation of methanol and other byproducts . These degradation products can have different biochemical properties and may affect the long-term outcomes of experiments. Therefore, it is essential to handle and store the compound properly to maintain its efficacy in biochemical studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the excessive methylation of critical biomolecules, leading to the disruption of cellular functions and metabolic pathways . Therefore, it is crucial to determine the optimal dosage for specific applications to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways through its methylating activity. It can interact with enzymes and cofactors involved in methylation reactions, such as methyltransferases . The compound’s ability to transfer a methyl group to nucleophilic sites on biomolecules can influence metabolic flux and alter the levels of specific metabolites . For example, the methylation of carboxylic acids can lead to the formation of methyl esters, which can participate in different metabolic pathways and affect the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s high reactivity and sensitivity to moisture necessitate careful handling to ensure its stability and efficacy . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its methylating activity and the resulting biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the methylation of nuclear proteins and DNA can occur within the nucleus, leading to changes in gene expression and chromatin structure . Similarly, the methylation of cytoplasmic proteins can influence metabolic pathways and cellular signaling . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyloxonium-d9 Tetrafluoroborate can be synthesized by reacting boron trifluoride diethyl etherate with dimethyl ether in the presence of deuterium oxide. The reaction is typically carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at low temperatures, and the product is isolated by filtration and dried under nitrogen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The product is often stored in sealed containers under an inert atmosphere to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Trimethyloxonium-d9 Tetrafluoroborate primarily undergoes methylation reactions. It is a strong electrophile and can transfer a methyl group to nucleophiles such as alcohols, amines, and carboxylic acids .

Common Reagents and Conditions

Common reagents used with this compound include dimethyl ether, boron trifluoride, and various nucleophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the compound .

Major Products

The major products of reactions involving this compound are methylated derivatives of the nucleophiles. For example, methylation of alcohols produces methyl ethers, while methylation of carboxylic acids yields methyl esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyloxonium-d9 Tetrafluoroborate is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway and interactions in various chemical and biological systems .

Properties

CAS No.

89909-32-0

Molecular Formula

C₃D₉BF₄O

Molecular Weight

156.96

Synonyms

NSC 528455-d9;  Trimethyloxonium-d9 Fluoroborate;  Trimethyloxonium-d9 Tetrafluoroborate(1-);  Tri(methyl-d3)oxonium-d9 Fluoroborate

Origin of Product

United States

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